N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide
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Overview
Description
N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide is a complex organic compound characterized by its cyclohexyl group, dichloroethenyl moiety, and carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the cyclopropane ring. Key reactions may include cyclopropanation, chlorination, and amide formation. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research in biology may explore the biological activity of this compound, including its potential as a bioactive molecule in drug discovery.
Medicine: In medicine, N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: In industry, this compound may find applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic outcomes. Understanding the precise molecular interactions is crucial for developing effective applications.
Comparison with Similar Compounds
Cyclohexylcarboxamide derivatives
Dichloroethenyl-substituted cyclopropanes
Other carboxamide-containing cycloalkanes
Uniqueness: N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide stands out due to its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-cyclohexyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-14(2)10(8-11(15)16)12(14)13(18)17-9-6-4-3-5-7-9/h8-10,12H,3-7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYLYWHEGQFEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2CCCCC2)C=C(Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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